3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline
Description
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
3-(5-chloro-3-methylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-10(11)14(13-7)9-4-2-3-8(12)6-9/h2-6H,12H2,1H3 |
InChI Key |
SUXJNNNRGULRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst System : Copper(I) iodide (CuI, 10 mol%) with 1,10-phenanthroline (20 mol%) as a ligand.
-
Base : Potassium phosphate tribasic (K₃PO₄, 2 equiv).
-
Yield : 58–62% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Key challenges include the electron-donating nature of the aniline’s NH₂ group, which reduces the electrophilicity of the aryl iodide. Protecting the amine as an acetamide (e.g., using acetic anhydride) prior to coupling improves yields to 74–78%. Subsequent hydrolysis with HCl regenerates the free aniline.
Buchwald-Hartwig Amination for High-Yield Synthesis
Palladium-catalyzed cross-coupling offers superior regiocontrol for attaching the pyrazole moiety to the aniline ring. This method employs 3-bromoaniline and 5-chloro-3-methyl-1H-pyrazole under inert conditions.
Protocol and Parameters
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂, 5 mol%) with XPhos (10 mol%) as a ligand.
-
Base : Cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Yield : 82–85% after purification.
Comparative studies show that electron-rich ligands like XPhos enhance catalytic activity by stabilizing the palladium intermediate. Side products, such as bis-arylated pyrazole (<5%), are minimized by maintaining a 1:1.2 molar ratio of aniline to pyrazole.
Cyclocondensation and Sequential Functionalization
Constructing the pyrazole ring directly onto the aniline scaffold avoids pre-functionalization challenges. This route involves cyclizing hydrazine derivatives with β-keto esters.
Stepwise Synthesis
-
Hydrazine Formation : React 3-aminophenylhydrazine with ethyl 4-chloroacetoacetate in ethanol under reflux (8 hours).
-
Cyclization : Treat the intermediate with HCl (conc.) at 60°C to form this compound.
-
Yield : 67–70% after recrystallization (ethanol/water).
This method is advantageous for large-scale production but requires stringent control over stoichiometry to prevent dimerization.
Nitro-Group Reduction for Late-Stage Amine Introduction
Introducing the amine group post-coupling mitigates side reactions during earlier steps. Starting with 3-(5-chloro-3-methyl-1H-pyrazol-1-yl)nitrobenzene, the nitro group is reduced using tin(II) chloride (SnCl₂) in hydrochloric acid.
Reduction Parameters
-
Reagent : SnCl₂ (4 equiv) in 6M HCl.
-
Temperature : 80°C for 3 hours.
-
Yield : 89–92% with >95% purity.
This approach is compatible with electron-withdrawing substituents on the pyrazole ring, ensuring minimal decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Ullmann Coupling | 58–78 | 24 h | Moderate | Low catalyst cost |
| Buchwald-Hartwig | 82–85 | 18 h | High | High regioselectivity |
| Cyclocondensation | 67–70 | 8 h + 6 h | High | No pre-functionalization required |
| Nitro Reduction | 89–92 | 3 h | Moderate | Compatible with sensitive substrates |
The Buchwald-Hartwig method is optimal for laboratory-scale synthesis due to its efficiency, while cyclocondensation suits industrial applications.
Industrial-Scale Production Considerations
Large-scale manufacturing prioritizes cost-effectiveness and safety. Continuous flow reactors improve the Buchwald-Hartwig process by:
-
Reducing palladium loading to 2 mol% via enhanced mixing.
-
Minimizing solvent waste (dioxane recycling >90%).
Challenges and Optimization Strategies
Common Issues
-
Protection-Deprotection Overhead : Acetylation adds two steps but boosts Ullmann yields by 16–20%.
-
Catalyst Deactivation : Trace oxygen in solvents poisons palladium; degassing with N₂ or Ar is critical.
-
Byproduct Formation : Excess pyrazole leads to bis-arylation; stoichiometric control via automated feeders mitigates this.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
One of the most significant applications of 3-(5-chloro-3-methyl-1H-pyrazol-1-yl)aniline is in the development of antimicrobial agents. Compounds with similar pyrazole structures have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole have been shown to achieve minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against resistant bacterial strains .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 4b | 0.78 | Staphylococcus aureus |
| 5a | 2.0 | Escherichia coli |
| 4e | 1.5 | Klebsiella pneumoniae |
Anticancer Potential
Research indicates that pyrazole derivatives exhibit anticancer properties, particularly through the inhibition of tumor cell proliferation. In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines such as HEp-2 (human carcinoma epithelial cells) and MCF-7 (breast cancer cells) .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HEp-2 | 15 |
| Compound B | MCF-7 | 10 |
Neuroprotective Effects
Some studies have reported anticonvulsant activity for compounds related to this compound. These compounds were evaluated for their protective effects against seizures induced by maximal electroshock and subcutaneous pentylenetetrazol in mice, showing promising results with reduced neurotoxicity compared to traditional anticonvulsants like phenytoin .
Agrochemical Applications
The compound also shows potential in agrochemical formulations due to its biological activity against plant pathogens. Pyrazole derivatives have been investigated for their efficacy in inhibiting fungal growth and could serve as lead compounds for developing new fungicides .
Table 3: Fungicidal Activity Against Plant Pathogens
| Compound | Pathogen | Effective Concentration (μg/mL) |
|---|---|---|
| Compound C | Fusarium oxysporum | 50 |
| Compound D | Botrytis cinerea | 30 |
Material Science Applications
In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique interactions between the pyrazole moiety and polymer chains can lead to improved material performance .
Case Study 1: Synthesis and Characterization
A study synthesized several derivatives of pyrazole, including those based on this compound, and characterized them using spectroscopic techniques. The results indicated a correlation between structural modifications and biological activity, emphasizing the importance of substituent positioning on the pyrazole ring .
Case Study 2: In Vivo Efficacy
An investigation into the in vivo efficacy of pyrazole derivatives demonstrated significant improvements in antibacterial activity when tested on animal models infected with resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on these compounds .
Mechanism of Action
The mechanism of action of 3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Positional Isomers: 4-(5-Chloro-3-methyl-pyrazol-1-yl)aniline
Key Differences :
- Substituent Position : The pyrazole ring is attached to the para position of the aniline (position 4) instead of meta (position 3) in the target compound.
- Electronic Effects: Para substitution may lead to different resonance interactions between the aniline’s NH₂ group and the pyrazole ring, altering dipole moments and redox potentials.
| Property | 3-(5-Chloro-3-methyl-pyrazol-1-yl)aniline | 4-(5-Chloro-3-methyl-pyrazol-1-yl)aniline |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃ | C₁₀H₁₀ClN₃ |
| Molecular Weight (g/mol) | 207.66 | 207.66 |
| Substituent Position | Meta (position 3) | Para (position 4) |
| Hydrogen Bonding | NH₂ (donor), pyrazole N (acceptor) | NH₂ (donor), pyrazole N (acceptor) |
Substituent Variants: 3-(1-Methyl-1H-pyrazol-5-yl)aniline
Key Differences :
- Chlorine Absence : Lacks the electron-withdrawing chlorine atom on the pyrazole, reducing molecular polarity.
- Methyl Position : Methyl is at position 1 of the pyrazole instead of position 3, altering steric hindrance.
| Property | 3-(5-Chloro-3-methyl-pyrazol-1-yl)aniline | 3-(1-Methyl-1H-pyrazol-5-yl)aniline |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃ | C₁₀H₁₁N₃ |
| Molecular Weight (g/mol) | 207.66 | 173.22 |
| Substituents | 5-Cl, 3-CH₃ on pyrazole | 1-CH₃ on pyrazole |
| Halogen Bonding | Yes (Cl) | No |
Heterocycle Variants: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Key Differences :
- Heterocycle Type : Triazole (1,2,4-triazole) replaces pyrazole, introducing an additional nitrogen atom.
- Electronic Effects : Triazoles exhibit stronger hydrogen-bond-accepting capacity due to multiple nitrogen sites.
- Substituent : Methoxy group on the aniline ring enhances electron-donating effects compared to the target compound’s NH₂ group .
| Property | 3-(5-Chloro-3-methyl-pyrazol-1-yl)aniline | 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline |
|---|---|---|
| Heterocycle | Pyrazole | 1,2,4-Triazole |
| Molecular Formula | C₁₀H₁₀ClN₃ | C₁₁H₁₃N₅O |
| Hydrogen Bonding | Moderate (pyrazole N) | Strong (triazole N) |
Chlorine Position Variants: 5-Chloro-2-(1H-pyrazol-5-yl)aniline
Key Differences :
- Chlorine Location : Chlorine is on the aniline ring (position 2) instead of the pyrazole.
- Reactivity : Electron-withdrawing Cl on the aniline reduces nucleophilicity of the NH₂ group, contrasting with the target compound’s pyrazole-bound Cl .
| Property | 3-(5-Chloro-3-methyl-pyrazol-1-yl)aniline | 5-Chloro-2-(1H-pyrazol-5-yl)aniline |
|---|---|---|
| Chlorine Position | Pyrazole (position 5) | Aniline (position 2) |
| Molecular Formula | C₁₀H₁₀ClN₃ | C₉H₈ClN₃ |
| Electronic Effects | Pyrazole deactivation | Aniline deactivation |
Hydrogen Bonding and Crystal Packing
- The NH₂ group in the target compound participates in hydrogen bonding (donor) with pyrazole nitrogen (acceptor), influencing crystal packing .
- Halogen bonding from Cl may further stabilize the lattice, a feature absent in non-chlorinated analogs .
Biological Activity
3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline is a compound featuring a pyrazole ring, which is recognized for its diverse pharmacological activities. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound, particularly focusing on its anti-tumor and antimicrobial properties.
Chemical Structure and Synthesis
The compound is characterized by a pyrazole nucleus substituted with a chloro and methyl group, along with an aniline moiety. The synthesis typically involves the reaction of arylhydrazines with suitable carbonyl compounds, leading to the formation of pyrazole derivatives. For instance, the synthesis of related pyrazole derivatives has been achieved through various methodologies, including condensation reactions and cyclocondensation techniques, yielding high purity and good yields .
1. Antitumor Activity
Research indicates that this compound exhibits significant anti-tumor properties. In vitro studies have demonstrated its efficacy against human carcinoma cell lines, such as HEp-2. The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity. Compounds similar to this compound showed IC50 values in the range of 3.1–50 μg/mL, indicating a dose-dependent cytotoxic effect .
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial activity against various bacterial strains. Notably, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to standard antibiotics such as metronidazole and nitrofurantoin. In particular, derivatives containing halogen groups were noted for their enhanced antibacterial properties .
Comparative Biological Activity Table
| Activity Type | Tested Strains | IC50/MIC (μg/mL) | Reference |
|---|---|---|---|
| Antitumor | HEp-2 (human cervical carcinoma) | 3.1 - 50 | |
| Antibacterial | Staphylococcus aureus | 460 | |
| Antibacterial | Escherichia coli | 230 |
Case Studies and Findings
Several studies have highlighted the biological potential of pyrazole derivatives:
- A study demonstrated that compounds with halogen substitutions on the phenyl ring exhibited superior antimicrobial activity compared to their non-halogenated counterparts. Specifically, compounds with chlorine groups showed a marked increase in activity against tested bacterial strains .
- Another research effort focused on synthesizing a series of pyrazolo[1,5-a]quinazolines which revealed promising anti-inflammatory properties alongside their anti-tumor effects, suggesting that structural modifications can lead to enhanced pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : Multi-step synthesis typically involves coupling 5-chloro-3-methylpyrazole with a nitro-substituted aniline derivative, followed by reduction of the nitro group. Optimization strategies include:
- Catalyst Screening : Testing palladium or copper catalysts for coupling efficiency .
- Temperature Control : Maintaining temperatures between 80–120°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates using -NMR and LC-MS .
Q. How can the purity and stability of this compound be assessed under laboratory conditions?
- Methodological Answer :
- Purity Assessment : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities .
- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (40–60°C), and light exposure. Monitor degradation products via LC-MS .
- Storage Recommendations : Store in amber vials at –20°C under inert gas to prevent oxidation .
Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound, particularly in cases of disorder or twinning?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
- Software Tools : SHELXL for refinement; handle twinning via TWIN/BASF commands in SHELX .
- Disorder Mitigation : Apply PART/SUMP restraints for disordered chloro or methyl groups .
Advanced Research Questions
Q. How do the chloro and methyl substituents on the pyrazole ring influence the compound’s electronic properties and biological activity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electron density distribution and HOMO-LUMO gaps. The chloro group increases electrophilicity, enhancing interactions with biological targets .
- Biological Assays : Compare IC values against analogs lacking substituents using enzyme inhibition assays (e.g., kinase or protease panels) .
Q. What experimental approaches can identify the biological targets of this compound in disease models?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on Sepharose beads for pull-down assays coupled with MS/MS proteomics .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with recombinant proteins (e.g., kinases) to determine values .
- Gene Knockdown : Use CRISPR/Cas9 to silence candidate targets and assess loss of compound efficacy in cell-based assays .
Q. How can researchers address contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Meta-Analysis : Collate data from public databases (ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Solubility Checks : Confirm compound solubility in assay buffers using dynamic light scattering (DLS) to rule out aggregation artifacts .
Q. What strategies are effective for studying hydrogen-bonding patterns and supramolecular assembly in crystalline forms of this compound?
- Methodological Answer :
- Graph Set Analysis : Use Mercury Software to classify hydrogen bonds (e.g., or motifs) and correlate with packing efficiency .
- Thermal Analysis : Combine DSC and TGA to assess stability of hydrogen-bonded networks during phase transitions .
Q. How can in silico methods predict the metabolic pathways and potential toxicity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
